molecular formula C10H8ClN3O3 B12081818 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline

Cat. No.: B12081818
M. Wt: 253.64 g/mol
InChI Key: HKYHQOUKKDNLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a chemical compound with the molecular formula C10H8ClN3O3 and a molecular weight of 253.64 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and nitro group in the quinazoline scaffold makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Chloro-7-methoxy-2-methyl-6-nitroquinazoline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and interactions with various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClN3O3C_9H_6ClN_3O_3. The compound features a quinazoline core, which is known for its diverse pharmacological profiles.

Biological Activity Overview

The compound has been studied for its interactions with various biological targets, particularly in the context of cancer treatment. Its structure allows it to engage with specific enzymes and receptors, leading to significant biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-70.13EGFR inhibition
A5490.28Apoptosis induction
HeLa0.59Cell cycle arrest
  • EGFR Inhibition : The compound has shown potent inhibition against the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Electron-Withdrawing Groups : The presence of chlorine and nitro groups enhances the compound's ability to interact with biological targets.
  • Methoxy Substituent : The methoxy group at position 7 plays a crucial role in modulating the compound's solubility and bioavailability.

Case Studies

  • Study on MCF-7 Cells : In a study examining the effects on breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 0.13 µM, indicating strong potential as an anticancer agent targeting EGFR signaling pathways.
  • Research on A549 Cells : Another study reported an IC50 of 0.28 µM against A549 lung cancer cells, suggesting that the compound effectively induces apoptosis and inhibits cell growth through multiple mechanisms.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-7-methoxy-2-methyl-6-nitroquinazoline

InChI

InChI=1S/C10H8ClN3O3/c1-5-12-7-4-9(17-2)8(14(15)16)3-6(7)10(11)13-5/h3-4H,1-2H3

InChI Key

HKYHQOUKKDNLLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.